![molecular formula C22H25ClN2O2 B308708 4-chloro-3-[(cyclopentylacetyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B308708.png)
4-chloro-3-[(cyclopentylacetyl)amino]-N-(2-phenylethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-3-[(cyclopentylacetyl)amino]-N-(2-phenylethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of benzamides and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
作用机制
The mechanism of action of 4-chloro-3-[(cyclopentylacetyl)amino]-N-(2-phenylethyl)benzamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to reduce the activity of certain enzymes involved in the production of reactive oxygen species (ROS), which are known to cause cellular damage. Additionally, it has been shown to modulate the activity of certain neurotransmitter receptors, which are involved in the regulation of neuronal activity.
实验室实验的优点和局限性
One of the advantages of using 4-chloro-3-[(cyclopentylacetyl)amino]-N-(2-phenylethyl)benzamide in lab experiments is its potential pharmacological properties. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties, which make it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its potential toxicity. It has been shown to have cytotoxic effects on certain cell lines, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of 4-chloro-3-[(cyclopentylacetyl)amino]-N-(2-phenylethyl)benzamide. One potential direction is the development of new drugs based on this compound. It has been shown to have potential applications in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Another potential direction is the study of its mechanism of action. Further research is needed to fully understand how this compound works at the molecular level. Additionally, the study of its potential toxicity and side effects is also an important area of future research.
合成方法
The synthesis method of 4-chloro-3-[(cyclopentylacetyl)amino]-N-(2-phenylethyl)benzamide involves several steps. The starting material for the synthesis is 4-chloro-3-nitrobenzoic acid, which is reduced to 4-chloro-3-aminobenzoic acid. This intermediate is then coupled with cyclopentylacetic acid and protected with a Boc group. The final step involves the removal of the Boc group and coupling with 2-phenylethylamine to obtain the final product.
科学研究应用
4-chloro-3-[(cyclopentylacetyl)amino]-N-(2-phenylethyl)benzamide has been extensively studied for its potential applications in various fields. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
属性
分子式 |
C22H25ClN2O2 |
|---|---|
分子量 |
384.9 g/mol |
IUPAC 名称 |
4-chloro-3-[(2-cyclopentylacetyl)amino]-N-(2-phenylethyl)benzamide |
InChI |
InChI=1S/C22H25ClN2O2/c23-19-11-10-18(22(27)24-13-12-16-6-2-1-3-7-16)15-20(19)25-21(26)14-17-8-4-5-9-17/h1-3,6-7,10-11,15,17H,4-5,8-9,12-14H2,(H,24,27)(H,25,26) |
InChI 键 |
WKBMSYVVZRHOFO-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)CC(=O)NC2=C(C=CC(=C2)C(=O)NCCC3=CC=CC=C3)Cl |
规范 SMILES |
C1CCC(C1)CC(=O)NC2=C(C=CC(=C2)C(=O)NCCC3=CC=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(2-Bromo-5-hydroxybenzylidene)-3-(2,5-dimethylphenyl)-2-[(2,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B308625.png)
![3-(2,5-Dimethylphenyl)-2-[(2,5-dimethylphenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B308626.png)
![5-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-3-(2,5-dimethylphenyl)-2-[(2,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B308629.png)
![3-(2,5-Dimethylphenyl)-2-[(2,5-dimethylphenyl)imino]-5-(2-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B308630.png)

![(4Z)-4-[(2-ethoxynaphthalen-1-yl)methylidene]-2-ethylsulfanyl-1,3-thiazol-5-one](/img/structure/B308632.png)
![3-(Allylsulfanyl)-6-(2-fluorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308633.png)
![5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-(2,5-dimethylphenyl)-2-[(2,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B308636.png)





